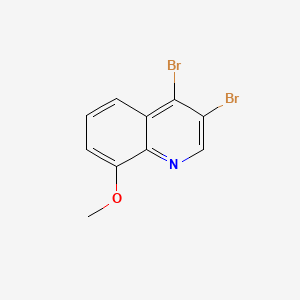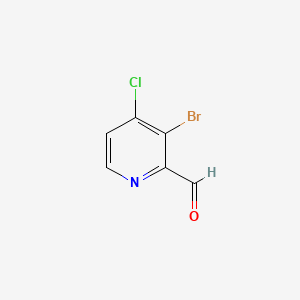
3-Bromo-4-chloropicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloropicolinaldehyde is a chemical compound that is commonly used in scientific research. It is a derivative of pyridine and has a wide range of applications in various fields of research.
Applications De Recherche Scientifique
Functionalization and Ligand Synthesis 3-Bromo-4-chloropicolinaldehyde serves as a versatile precursor in the synthesis of heteroditopic ligands, which are essential for binding metal salts in coordination chemistry. The one-pot bromo- and chloro-methylation of salicylaldehydes, including compounds similar to 3-Bromo-4-chloropicolinaldehyde, has been established as a flexible method to introduce functional arms for further applications in organic and coordination chemistry. This approach highlights the compound's utility in creating complex molecular architectures for metal ion recognition and catalysis (Wang et al., 2006).
Molecular Structure and Crystallography Research into the molecular structure of derivatives of 3-Bromo-4-chloropicolinaldehyde, such as 2-Bromo-4-chloro-6-(cyclohexyliminomethyl)phenol, provides insights into the intramolecular interactions and conformations of these compounds. The crystallographic analysis reveals the presence of intramolecular hydrogen bonding and the preferred conformations of the cyclohexyl rings, which are critical for understanding the reactivity and binding properties of these molecules (Dong-Yue Wang et al., 2011).
Enzymatic Reactions and Biocatalysis The compound's structural motifs are also found in biocatalytic processes, where enzymes catalyze the transformation of similar halogenated substrates. Studies on trans-3-chloroacrylic acid dehalogenase, for example, demonstrate the enzyme's ability to convert 3-bromo- and 3-chloroacrylate to malonate semialdehyde, shedding light on the potential for 3-Bromo-4-chloropicolinaldehyde and its derivatives in biocatalytic pathways. These findings have implications for environmental biotechnology, particularly in the degradation of halogenated organic compounds (Susan C Wang et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-4-chloropyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTMXKVAZSRJNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloropicolinaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

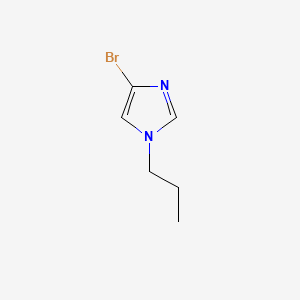
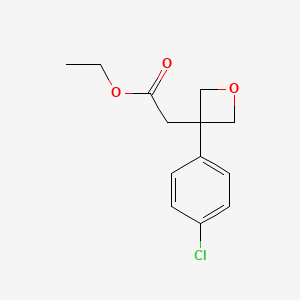
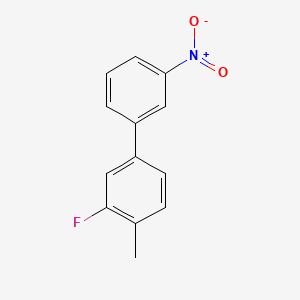
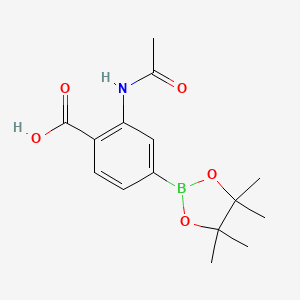
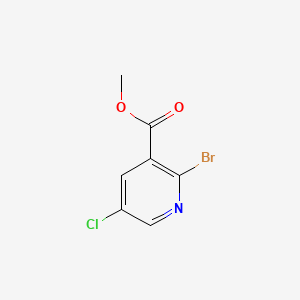
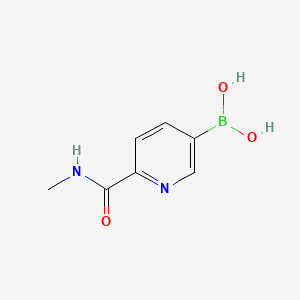
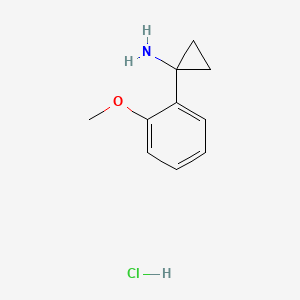
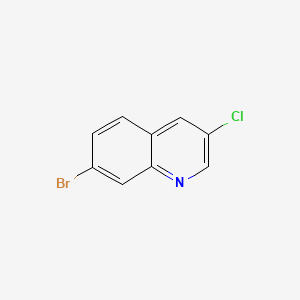
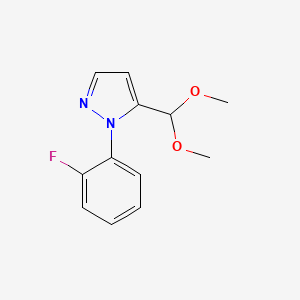
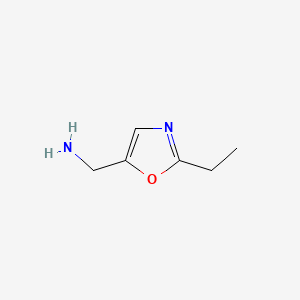
![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)
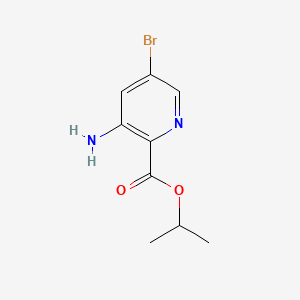
![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)
